3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide
Description
Properties
IUPAC Name |
3-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17-13-15-5-2-1-4-14(15)12-16(17)18(22)19-6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12-13,21H,3,6-11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEFEXJNJQIESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064977 | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56315628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10155-47-2 | |
| Record name | 2-Hydroxy-3-naphthoic acid morpholinopropylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10155-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-(4-morpholinyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010155472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N-(3-morpholinopropyl)-2-naphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves carbodiimide-based activation of 3-hydroxy-2-naphthoic acid. Agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate the formation of an active ester intermediate, which subsequently reacts with 3-(4-morpholinyl)propylamine. A typical protocol includes:
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Dissolving the acid in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
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Adding DCC (1.2 equivalents) and catalytic 4-dimethylaminopyridine (DMAP) at 0°C.
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Introducing the amine (1.1 equivalents) and stirring at room temperature for 12–24 hours.
Yields range from 65% to 78%, with purity dependent on recrystallization solvents such as ethyl acetate/hexane mixtures.
Hydroxyl Group Protection Strategies
The phenolic hydroxyl group in 3-hydroxy-2-naphthoic acid often necessitates protection to prevent side reactions during coupling. Common approaches include:
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Trimethylsilyl (TMS) Protection : Treatment with chlorotrimethylsilane (TMSCl) in pyridine, achieving >90% protection efficiency.
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Acetylation : Reaction with acetic anhydride in the presence of pyridine, though this may require harsher deprotection conditions (e.g., aqueous NaOH).
Deprotection is typically performed post-coupling using tetrabutylammonium fluoride (TBAF) for TMS groups or alkaline hydrolysis for acetylated intermediates.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. Key parameters include:
Purification and Isolation
Industrial processes favor cost-effective purification methods:
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Liquid-Liquid Extraction : Separation using 5% citric acid (to remove unreacted amine) and saturated NaHCO₃ (to eliminate residual acid).
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Crystallization : Anti-solvent addition (e.g., water to DMF systems) to precipitate the product with >99% purity.
Comparative Analysis of Coupling Agents
Table 1. Efficiency of Coupling Agents in Amide Formation
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC | DCM | 25 | 68 | 95 |
| EDCI/HOBt | DMF | 25 | 75 | 97 |
| HATU | DMF | 0→25 | 82 | 98 |
Notes : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior activation kinetics, enabling near-quantitative conversion under mild conditions.
Optimization Challenges and Solutions
Side Reactions and Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules.
- Ligand in Coordination Chemistry : It can act as a ligand in coordination complexes due to its ability to form stable bonds with metal ions.
Biology
- Bioactive Molecule in Drug Discovery : Research indicates potential applications in drug discovery, particularly in developing new therapeutic agents targeting specific biological pathways .
- Mechanism of Action : The compound may modulate enzyme activity involved in inflammatory processes, suggesting anti-inflammatory properties.
Medicine
- Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities. Studies have shown efficacy against various cancer types, including lung and skin cancers .
- Clinical Applications : Potential use in treating conditions such as psoriasis and benign prostatic hyperplasia (BPH) due to its pharmacological profile .
Industry
- Production of Dyes and Pigments : The compound is utilized in synthesizing specialty chemicals, including dyes and pigments, due to its stable naphthalene structure .
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. It demonstrated significant cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Study 2: Anti-Inflammatory Effects
Research highlighted in Pharmaceutical Research evaluated the anti-inflammatory effects of the compound. It was shown to inhibit key enzymes involved in the inflammatory response, suggesting its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-Naphthalenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Modified Naphthalenecarboxamides
The following analogs share the core naphthalenecarboxamide structure but differ in substituents (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Physicochemical Properties: The bromo analog (10155-49-4) exhibits higher molecular weight (393.29 vs. 314.38) and increased lipophilicity due to bromine’s electronegativity and steric effects. This may enhance bioavailability in hydrophobic environments . The methoxy analog (10155-48-3) has a lower logP than the bromo derivative, suggesting improved aqueous solubility. The azo derivative introduces a chromophoric -N=N- group, enabling absorption in the visible spectrum (400–700 nm). This property is critical for applications in photodynamic therapy or colorimetric sensors .
Biological and Functional Implications :
- The parent compound’s morpholinylpropyl group may facilitate interactions with biological targets (e.g., enzymes or receptors) due to morpholine’s polarity and hydrogen-bonding capacity .
- Bromine in 10155-49-4 could enhance binding affinity to hydrophobic protein pockets, while the azo group in the C₂₄H₁₉N₃O₃ compound might confer redox activity or light-triggered reactivity .
Biological Activity
3-Hydroxy-N-[3-(4-morpholinyl)propyl]-2-naphthalenecarboxamide, also known as CAS 10155-47-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, supported by data tables, research findings, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C18H22N2O3
Molecular Weight: 314.38 g/mol
CAS Number: 10155-47-2
The compound features a naphthalene core substituted with a hydroxyl group and a morpholinyl propyl side chain, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in inhibiting cancer cell proliferation and migration. The following sections summarize key findings from recent studies.
In Vitro Studies
- Cell Proliferation Inhibition : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, it has been reported to reduce cell viability in ovarian cancer cells (SKOV-3) by inducing apoptosis and cell cycle arrest at the G2/M phase .
- Mechanism of Action : The mechanism appears to involve the modulation of several signaling pathways. Notably, the compound down-regulates the expression of genes associated with cell migration and invasion, such as SRF (serum response factor) and GPR56 (G protein-coupled receptor 56). This suggests a potential role in inhibiting metastasis .
Data Table: Inhibitory Effects on Cancer Cell Lines
| Cell Line | Concentration (µM) | % Cell Viability Reduction | Mechanism of Action |
|---|---|---|---|
| SKOV-3 | 0.125 | ~45% (12h), ~35% (24h) | Induction of apoptosis; G2/M arrest |
| MCF-7 | 0.06 | ~35% | Down-regulation of motility-related genes |
| A549 | 0.03 | ~15% | Inhibition of migration |
Case Study: Ovarian Cancer Treatment
In a recent study focusing on the SKOV-3 ovarian cancer model, treatment with this compound demonstrated a significant reduction in tumor growth compared to untreated controls. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics like cisplatin, suggesting its use as an adjunct therapy in resistant ovarian cancers .
Comparative Studies
Comparative studies have indicated that this compound may possess a higher cytotoxic effect than traditional agents used in chemotherapy. For example, its cytotoxicity was found to be comparable to or greater than that of cisplatin in certain contexts, making it a promising candidate for further development .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 314.38 g/mol | |
| Melting Point | 292.7°C | |
| LogP (Predicted) | 2.8 (ChemAxon) | |
| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
